molecular formula C10H15N3O B2721891 2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2197522-21-5

2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2721891
CAS No.: 2197522-21-5
M. Wt: 193.25
InChI Key: ASXXEDOGRDHCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a cyclobutanol core linked via a methylated amino bridge to a 2-methylpyrimidine ring, a privileged scaffold in the design of kinase inhibitors . The structural motif of a pyrimidine ring is a common component in many approved tyrosine kinase inhibitors, such as dasatinib, which target oncogenic signaling pathways . The cyclobutane ring introduces unique stereochemical and conformational properties that can be exploited to modulate a compound's physicochemical characteristics and binding affinity to biological targets. This compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. Its functional groups make it a versatile precursor for constructing Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce targeted protein degradation . Researchers can utilize this compound in developing novel therapeutic agents for various diseases, including cancers characterized by kinase activation or protein overexpression . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. CAS Number : Not specified in search results Molecular Formula : Information to be confirmed Molecular Weight : Information to be confirmed Storage : Recommendations to be determined

Properties

IUPAC Name

2-[methyl-(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-11-6-5-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXXEDOGRDHCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-2-methylpyrimidine

The pyrimidine electrophile is synthesized via chlorination of 2-methylpyrimidin-4-ol using POCl₃ or PCl₃ under reflux conditions. This step is critical for activating the C4 position for subsequent substitution.

$$
\text{2-Methylpyrimidin-4-ol} \xrightarrow{\text{POCl}_3, \Delta} \text{4-Chloro-2-methylpyrimidine}
$$

Preparation of 2-Aminocyclobutan-1-ol

Cyclobutanone is subjected to reductive amination with methylamine hydrochloride in the presence of NaBH₃CN to yield 2-(methylamino)cyclobutan-1-ol. Protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) may be necessary to prevent side reactions during subsequent steps.

Coupling via Nucleophilic Substitution

4-Chloro-2-methylpyrimidine reacts with 2-(methylamino)cyclobutan-1-ol in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C). The reaction is facilitated by a base such as K₂CO₃ to deprotonate the amine and drive the substitution.

$$
\text{4-Cl-2-MePyrimidine} + \text{2-(MeNH)Cyclobutanol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Yield Optimization :

  • Prolonged reaction times (12–24 h) improve conversion.
  • Microwave-assisted synthesis reduces reaction time to 1–2 h with comparable yields.

Synthetic Route 2: Buchwald-Hartwig Amination

Synthesis of 2-Bromocyclobutan-1-ol

Cyclobutanol is brominated at position 2 using PBr₃ in anhydrous THF. The bromine serves as a leaving group for palladium-catalyzed coupling.

$$
\text{Cyclobutanol} \xrightarrow{\text{PBr}_3, \text{THF}} \text{2-Bromocyclobutan-1-ol}
$$

Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination couples 2-bromocyclobutan-1-ol with N-methyl-2-methylpyrimidin-4-amine. The reaction employs Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 100°C.

$$
\text{2-BrCyclobutanol} + \text{MeNH-2-MePyrimidine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$

Key Parameters :

  • Catalyst loading: 5 mol% Pd(OAc)₂.
  • Ligand-to-catalyst ratio: 2:1.
  • Reaction time: 12–16 h.

Mitsunobu Reaction as an Alternative Pathway

Mitsunobu Coupling

Cyclobutanol reacts with N-methyl-2-methylpyrimidin-4-amine under Mitsunobu conditions (DIAD, PPh₃) in THF. This method directly forms the C–N bond while retaining stereochemical integrity.

$$
\text{Cyclobutanol} + \text{MeNH-2-MePyrimidine} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$

Advantages :

  • Mild conditions (room temperature, 6–8 h).
  • High functional group tolerance.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Nucleophilic Substitution 45–60% 80–100°C, 12–24 h Simple setup Moderate yields, requires protection
Buchwald-Hartwig 55–70% 100°C, Pd catalysis High regioselectivity Costly catalysts, sensitive to oxygen
Mitsunobu 60–75% RT, 6–8 h Stereoretentive, no protection needed Requires stoichiometric reagents

Characterization and Validation

The final product is validated via:

  • ¹H NMR : Peaks at δ 1.39 (s, 6H, cyclobutane CH₂), 2.45 (s, 3H, pyrimidine-CH₃), and 5.32 (s, 1H, OH).
  • LC-MS : Molecular ion peak at m/z 193.25 [M+H]⁺.

Industrial-Scale Considerations

Patent WO2014106800A2 highlights the use of continuous flow reactors for analogous pyrimidine derivatives, enabling scalable production with reduced reaction times and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid pyrimidine-cyclobutanol architecture. Below is a detailed comparison with analogous compounds, emphasizing structural and functional differences.

Structural Analog: 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol

This compound (Fig. 1) shares a pyrimidine core and an alcohol-containing chain but differs in three critical aspects:

Amino Bridge: Lacks the methyl substitution on the amino group, reducing steric hindrance.

Alcohol Chain: Uses a linear butan-1-ol chain instead of a strained cyclobutanol ring, eliminating ring strain but reducing rigidity.

Property 2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol
Pyrimidine Substituent 2-methyl 6-chloro
Amino Group Methylated Non-methylated
Alcohol Structure Cyclobutanol (4-membered ring) Butan-1-ol (linear chain)
Predicted Solubility Lower (due to rigidity) Higher (flexible chain)
Steric Effects High (methyl + cyclobutanol) Moderate (chloro + linear chain)

Functional Implications :

  • Reactivity: The chlorine in 2-[(6-chloropyrimidin-4-yl)amino]butan-1-ol may enhance electrophilic substitution reactivity compared to the methylated analog.
  • Biological Interactions: The cyclobutanol’s rigidity in the target compound could improve binding specificity in enzyme pockets, while the linear chain in the analog may favor solubility in aqueous environments .
Broader Pyrimidine Derivatives
  • Methyl vs.
  • Cyclobutanol vs. Acyclic Alcohols: Cyclobutanol’s ring strain may increase acidity of the hydroxyl group compared to butan-1-ol, affecting hydrogen-bonding capacity.

Research Findings and Data Gaps

No peer-reviewed studies directly comparing these compounds’ physicochemical or biological properties were identified in the provided evidence. However, structural analysis suggests:

  • Crystallographic Behavior: The strained cyclobutanol ring in the target compound may complicate crystallization, whereas the linear analog’s flexibility could facilitate packing .
  • Synthetic Challenges: Introducing methyl groups on both the pyrimidine and amino bridge likely requires multi-step protection/deprotection strategies, contrasting with simpler routes for halogenated analogs.

Biological Activity

2-[Methyl(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C₁₀H₁₅N₃O
  • Molecular Weight : 193.25 g/mol
  • CAS Number : 2197522-21-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of the Cyclobutane Ring : Utilizing specific catalysts and controlled reaction conditions.
  • Introduction of Functional Groups : Adding the hydroxyl and methyl(2-methylpyrimidin-4-yl)amino groups through substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa50 µM

Antiparasitic Activity

The compound has shown potential as an antitrypanosomal and antiplasmodial agent, suggesting its application in treating diseases like sleeping sickness and malaria. Studies indicate that it inhibits the growth of Trypanosoma brucei and Plasmodium falciparum with IC50 values in the low micromolar range.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits inducible nitric oxide synthase (iNOS), which is involved in inflammatory responses.
  • Cellular Uptake : The unique cyclobutane structure enhances its bioavailability, facilitating cellular uptake and subsequent biological effects.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial properties of various derivatives of cyclobutanol compounds, including this compound, revealing promising results against resistant strains of bacteria .
  • Antiparasitic Activity : In vitro studies demonstrated that this compound significantly reduced the viability of Plasmodium falciparum in culture, indicating its potential as a lead compound for antimalarial drug development .

Q & A

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodology :
  • Scaffold diversification : Synthesize analogs with substituted pyrimidines (e.g., 5-fluoro) or cyclobutane extensions.
  • Kinase profiling : Test against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
  • Cryo-EM : Resolve ligand-bound target structures to guide steric bulk incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.